molecular formula C17H10N4O3S B2728947 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-42-1

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2728947
CAS RN: 313404-42-1
M. Wt: 350.35
InChI Key: CGMUAODZXCSCQT-UHFFFAOYSA-N
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Description

“4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a compound that falls under the category of N-cyanoacetamides . These compounds are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, 2-Cyano-N-(4-nitrophenyl) acetamide 1b was obtained by condensation of 2-nitro aniline with cyanoacetic acid in dimethylformamide containing dicyclohexyl carbodiimide and 4-N, N-dimethylaminopyridine .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a cornerstone in the development of pharmaceuticals and materials science. Compounds similar to 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide serve as key intermediates in the synthesis of diverse heterocyclic structures. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield a variety of derivatives, showcasing the utility of related compounds in generating biologically relevant scaffolds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Detection of Cyanide

Cyanide sensors are crucial for environmental monitoring and public safety. Derivatives of 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide have been explored for their ability to detect cyanide in aqueous media. Studies have demonstrated that certain benzamide derivatives are effective chemosensors for cyanide, changing color in its presence, which could be leveraged for the development of practical and sensitive detection methods for this toxic anion (Sun, Wang, & Guo, 2009).

Evaluation of Biological Activities

The exploration of biological activities is an essential step in the development of new therapeutic agents. Compounds structurally related to 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for various biological activities. For instance, a study on the synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents highlighted the potential of these compounds in cancer therapy, suggesting that similar compounds could also exhibit significant biological activities (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

Future Directions

The future directions for “4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their synthetic utility in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . Additionally, the catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials , which could be a potential area of research for this compound.

properties

IUPAC Name

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c18-9-11-1-3-13(4-2-11)16(22)20-17-19-15(10-25-17)12-5-7-14(8-6-12)21(23)24/h1-8,10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUAODZXCSCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

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